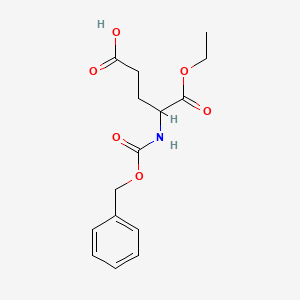
5-Ethoxy-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Cat. No. B3021443
Key on ui cas rn:
97996-97-9
M. Wt: 309.31 g/mol
InChI Key: JNQYYJMIBOQAFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08435956B2
Procedure details


A suspension of the amide (2) (38 g, 0.1233 mol) in anhydrous acetonitrile (400 ml) was stirred at reflux under nitrogen and t-butyl nitrite (35 ml, 3.17 equiv.) was added quickly. The reflux was continued for 2 hrs. After cooling, the solvent was removed in a rotary evaporator. The residue was taken in water (250 ml) and ethyl acetate (500 ml) and the biphasic mixture was stirred well while solid sodium bicarbonate was slowly added to pH=7.5. Phases were separated and the organic phase was washed with 10% sodium bicarbonate (200 ml). The combined aqueous extracts were washed with ethyl acetate (300 ml), made acidic with 6N hydrochloric acid and extracted with ethyl acetate (2×300 ml). The combined extracts were washed with water (150 ml), dried over sodium sulfate, stripped and the residue was dried in a vacuum oven (50° C.) to produce (3) (24.6 g, 64.7%).
Name
amide
Quantity
38 g
Type
reactant
Reaction Step One



Name
Yield
64.7%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:22])[CH:5]([NH:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])[CH2:6][CH2:7][C:8](=[O:10])N)[CH3:2].N(OC(C)(C)C)=[O:24]>C(#N)C>[CH2:1]([O:3][C:4](=[O:22])[CH:5]([NH:11][C:12]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:13])[CH2:6][CH2:7][C:8]([OH:24])=[O:10])[CH3:2]
|
Inputs


Step One
|
Name
|
amide
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C(CCC(N)=O)NC(=O)OCC1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Two
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)OC(C)(C)C
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under nitrogen
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed in a rotary evaporator
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
ethyl acetate (500 ml) and the biphasic mixture was stirred well while solid sodium bicarbonate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was slowly added to pH=7.5
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic phase was washed with 10% sodium bicarbonate (200 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined aqueous extracts were washed with ethyl acetate (300 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate (2×300 ml)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined extracts were washed with water (150 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was dried in a vacuum oven (50° C.)
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C(CCC(=O)O)NC(=O)OCC1=CC=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 24.6 g | |
| YIELD: PERCENTYIELD | 64.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
